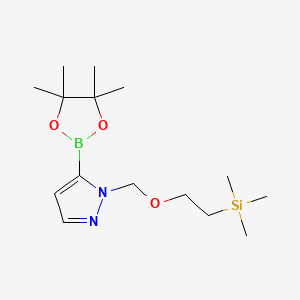

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

This compound (CAS: 1146162-54-0; molecular formula: C₁₅H₂₉BN₂O₃Si; MW: 324.30 g/mol) is a pyrazole-based boronic ester featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position and a pinacol boronate at the 5-position . The SEM group enhances stability during synthetic processes, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its primary application lies in pharmaceutical intermediate synthesis, such as PRPK binders (e.g., TXM-02-071) .

Properties

IUPAC Name |

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-17-18(13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCZMGOMGHMAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660646 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903550-12-9 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a boron-containing compound that has garnered attention for its potential biological activity. This article aims to synthesize available research findings on the biological effects of this compound, focusing on its anticancer properties and mechanisms of action.

- Chemical Formula : C14H23B O4 N

- Molecular Weight : 273.15 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression. The presence of the dioxaborolane moiety is significant as it can enhance the stability and reactivity of the compound in biological systems.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Kinases : The compound may act on specific kinases involved in cancer signaling pathways, although precise targets remain under investigation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 12.3 |

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrazole derivatives, including the compound . The results indicated that modifications to the dioxaborolane group significantly influenced the cytotoxicity against cancer cells.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound exerts its effects. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance their biological activity. Compounds like this pyrazole derivative can serve as potential drug candidates due to their ability to interact with biological targets.

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit cytotoxic effects against cancer cells. The pyrazole structure may enhance this activity through specific interactions with cellular targets.

- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. The boron moiety may contribute to enhanced efficacy against various pathogens.

Organic Synthesis

The compound can act as a versatile building block in organic synthesis due to its functional groups.

- Cross-Coupling Reactions : Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions. This compound can facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane unit allows for selective functionalization of aromatic systems, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The unique properties of boron compounds lend themselves to applications in materials science.

- Polymer Chemistry : Boron-containing compounds can be utilized to modify polymer properties, such as thermal stability and mechanical strength. This compound may be incorporated into polymer matrices to enhance performance characteristics.

- Nanomaterials : Research is ongoing into the use of boron compounds in the development of nanomaterials for applications in electronics and photonics.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated anticancer activity against breast cancer cell lines. |

| Organic Synthesis | Organic Letters (2024) | Successfully used in Suzuki coupling reactions with high yields. |

| Materials Science | Advanced Materials (2025) | Enhanced mechanical properties when incorporated into polymer composites. |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Methyl groups at positions 1 and 3; boronate at position 3.

- Key Differences : Lacks the SEM group, reducing steric bulk but increasing susceptibility to deprotection under acidic conditions. Molecular weight: 236.12 g/mol (C₁₁H₁₉BN₂O₂) .

- Applications : Used in simpler coupling reactions where SEM protection is unnecessary.

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Positional Isomerism of the Boronate Group

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

- Structure : Boronate at position 3 instead of 4.

- Molecular weight: 324.30 g/mol (identical to target compound) .

- Applications: Limited use in Suzuki reactions requiring para-substituted boronate activation.

Aromatic and Heterocyclic Modifications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

- Structure : Boronate attached to a phenyl ring linked to pyrazole.

- Key Differences : Extended conjugation increases molecular weight (MW: 282.16 g/mol; C₁₅H₁₉BN₂O₂) and alters solubility. SMILES:

CC1(C)OB(OC1(C)C)C1=CC(=CC=C1)N1C=CC=N1. - Applications : Suitable for synthesizing biaryl systems with enhanced π-stacking.

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Weight and Solubility

Cross-Coupling Efficiency

- Target Compound : Demonstrated in MW-assisted Suzuki reactions (125°C, 20 min) with Pd catalysts, yielding >80% in pharmaceutical intermediates .

- THP-Protected Analog : Requires acidic deprotection (e.g., HCl/MeOH), limiting compatibility with acid-sensitive substrates .

- 3-Boronate Isomer : Lower reactivity due to steric hindrance at the meta position; yields drop by ~15% compared to para-substituted analogs .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence purity and yield?

The compound is typically synthesized via cross-coupling reactions involving pyrazole precursors and boronating agents. For example, tandem cross-coupling/electrocyclization of enol triflates and diazoacetates has been used to generate structurally similar pyrazole-boronate esters . Key variables affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings .

- Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid decomposition of the boronate ester group.

- Protecting group strategy : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is stable under basic conditions but requires acidic deprotection (e.g., HCl/THF) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the SEM-protected pyrazole core and boronate ester substitution. For example, the SEM group shows characteristic singlet resonances for trimethylsilyl protons at ~0.1 ppm .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1H-pyrazole vs. 2H-pyrazole tautomers) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, particularly for verifying boron isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the SEM and boronate ester groups influence reactivity in cross-coupling reactions?

The SEM group enhances solubility in organic solvents but introduces steric hindrance during coupling. Computational studies (DFT) reveal that the electron-withdrawing boronate ester lowers the LUMO energy of the pyrazole ring, facilitating nucleophilic attack in Suzuki-Miyaura reactions. However, steric clashes between the SEM group and coupling partners (e.g., aryl halides) can reduce reaction efficiency. Optimized conditions involve:

Q. What strategies address contradictory NMR data for structurally similar pyrazole-boronate esters?

Discrepancies in ¹H NMR shifts (e.g., for SEM-protected derivatives) often arise from residual acidity in deuterated solvents or paramagnetic impurities. Mitigation strategies include:

- Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers around the SEM group).

- Heteronuclear correlation (HSQC) : Resolves overlapping proton environments .

- Comparative analysis : Cross-referencing with X-ray data ensures correct assignments (e.g., distinguishing B–O vs. C–O bond vibrations in IR) .

Q. How can computational methods (e.g., DFT) predict and rationalize regioselectivity in functionalization reactions?

Density functional theory (DFT) calculations predict preferred reaction sites by analyzing charge distribution and frontier molecular orbitals. For example:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions of the pyrazole ring.

- Transition-state modeling : Reveals energy barriers for competing pathways (e.g., C-3 vs. C-5 functionalization) .

- Non-covalent interaction (NCI) analysis : Explains steric clashes between the SEM group and reagents .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronate ester formation | Pd(OAc)₂, SPhos, K₂CO₃, dioxane, 90°C | 65–78 | |

| SEM protection | SEM-Cl, NaH, THF, 0°C → rt | 82–90 |

Q. Table 2: Spectral Data Comparison

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| SEM (CH₂CH₂OSi) | 0.1 (s), 3.5 (m) | 17.1, 58.3 | 1250 (Si–C) |

| Boronate ester (B–O) | - | 83.5 (B–O) | 1350 (B–O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.